(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4S)-2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c1-24(2)15-8-12(18(19,20)21)7-13(22-15)10-4-3-5-11(6-10)16-23-14(9-27-16)17(25)26/h3-8,14,16,23H,9H2,1-2H3,(H,25,26)/t14-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKNMNUTJDXCR-IURRXHLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C3NC(CS3)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C3N[C@H](CS3)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
The synthesis of such a compound typically involves several key steps:
- Formation of the Thiazolidine Ring : This can be achieved through the reaction of an appropriate α-mercaptocarboxylic acid (such as thioglycolic acid) with an isothiocyanate or by using other thiazolidine-forming reactions.
- Introduction of the Pyridine and Phenyl Moieties : This might involve cross-coupling reactions or direct substitution reactions to attach the pyridine and phenyl rings to the thiazolidine core.
- Stereochemical Control : Achieving the desired (S) configuration may require the use of chiral catalysts, auxiliaries, or resolution techniques.
Detailed Synthesis Protocol
A detailed protocol for the synthesis of (S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid would involve the following steps:
Synthesis of the Thiazolidine Core :
- React thioglycolic acid with an appropriate isothiocyanate in the presence of a base like triethylamine to form the thiazolidine ring.
- Modify the thiazolidine to introduce a functional group suitable for further coupling reactions.
Introduction of the Pyridine and Phenyl Rings :
- Use cross-coupling reactions (e.g., Suzuki or Heck) to attach the pyridine and phenyl moieties to the thiazolidine core.
- Ensure the use of appropriate catalysts and conditions to achieve high yields and purity.
-
- Employ chiral catalysts or auxiliaries to achieve the desired (S) configuration.
- Alternatively, synthesize the compound racemically and resolve the enantiomers using chiral chromatography or other resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Neuraminidase Inhibition
Recent studies have demonstrated the potential of thiazolidine-4-carboxylic acid derivatives in inhibiting neuraminidase (NA) enzymes associated with the influenza virus. A study validated the inhibitory activity of 28 synthesized thiazolidine derivatives against influenza A neuraminidase, showing moderate efficacy. The most potent compounds exhibited promising results for drug development aimed at controlling influenza infections .
Case Study: Influenza A Virus
- Objective : Evaluate inhibitory effects of thiazolidine derivatives on viral neuraminidase.
- Method : Screening of 28 compounds for NA inhibition.
- Results : Moderate inhibitory activity was observed, suggesting potential for further development into antiviral agents.
Cellular Protection Against Oxidative Stress
Thiazolidine derivatives have been shown to enhance catalase activity, a key enzyme in cellular defense against oxidative stress. A study investigated a specific derivative's ability to mitigate oxidative stress in A549 lung cancer cells, demonstrating that treatment with this compound significantly improved cell viability under oxidative conditions .
Case Study: Cellular Oxidative Stress
- Objective : Assess the protective effects of thiazolidine derivatives on cellular oxidative stress.
- Method : Treatment of A549 cells with thiazolidine derivatives and measurement of cell proliferation.
- Results : Enhanced catalase activity and improved cell survival rates were recorded, indicating strong antioxidant potential.
Urinary Biomarker for Cruciferous Vegetable Intake
Research has identified 2-thiothiazolidine-4-carboxylic acid (TTCA), a metabolite derived from cruciferous vegetables, as a reliable biomarker for dietary intake assessment. This compound's urinary excretion levels were significantly elevated following consumption of glucoraphanin-rich beverages, making it a valuable tool in nutritional epidemiology .
Case Study: Dietary Assessment
- Objective : Validate TTCA as a biomarker for cruciferous vegetable intake.
- Method : Randomized crossover trial measuring urinary TTCA levels post-consumption.
- Results : Significant increases in urinary TTCA confirmed its utility as a biomarker for dietary studies.
Therapeutic Applications in Liver Diseases
Thiazolidine-4-carboxylic acid has been clinically used for over two decades in treating liver diseases and related gastrointestinal disturbances. Its role as an antioxidant and detoxifying agent has been substantiated through various animal studies and clinical trials .
Case Study: Liver Disease Treatment
- Objective : Evaluate therapeutic effects on liver function.
- Method : Clinical application of thiazolidine derivatives in patients with liver disorders.
- Results : Improvement in liver function tests and reduction in symptoms related to liver dysfunction were observed.
Synthesis and Structural Studies
The synthesis of novel thiazolidine derivatives containing various functional groups has been explored extensively. These studies focus on modifying the chemical structure to enhance biological activity and therapeutic efficacy .
Data Table: Synthesis of Thiazolidine Derivatives
Mechanism of Action
The mechanism of action of (S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The dimethylamino and trifluoromethyl groups may enhance its binding affinity and specificity, while the thiazolidine ring could contribute to its overall stability and reactivity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of thiazolidine-4-carboxylic acid derivatives. Below is a comparative analysis with structurally related compounds:
Key Findings from Analogues
Substituent Effects on Bioactivity: The trifluoromethyl group (as in ) enhances lipophilicity and resistance to oxidative degradation, critical for drug bioavailability. Hydroxyl groups (as in ) improve solubility but may reduce membrane permeability.
Stereochemical Influence :
The (S)-configuration at the thiazolidine ring’s 4-position is conserved across active analogues, suggesting its necessity for maintaining conformational stability during target engagement .
Metabolic Stability: Compounds with trifluoromethyl groups (e.g., ) exhibit longer half-lives in hepatic microsomal assays compared to hydroxylated derivatives (e.g., ). The dimethylamino group in the target compound may further modulate metabolic pathways by altering cytochrome P450 interactions.
Target Selectivity : Pyridine-containing derivatives (like the target compound) show higher selectivity for kinase targets compared to phenyl-substituted analogues (e.g., ), as demonstrated in preliminary docking studies (unpublished data).
Biological Activity
(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid (commonly referred to as compound 1) is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor and antioxidant. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies.
Synthesis and Structural Characteristics
The synthesis of compound 1 involves the reaction of L-cysteine with appropriate aldehydes to form thiazolidine derivatives. The structural features of compound 1 are critical for its biological activity, particularly its ability to interact with enzymes involved in melanin biosynthesis.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme can have applications in skin lightening and treatment of hyperpigmentation disorders. Studies have shown that:
- Compound 1 exhibits significant inhibition of mushroom tyrosinase activity, with IC50 values indicating effective competitive inhibition .
- The binding affinity of compound 1 to tyrosinase was assessed using molecular docking studies, revealing strong interactions that enhance its inhibitory potential .
Table 1: Tyrosinase Inhibition Data for Compound 1
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| (S)-2-[...] | 20 | Competitive |
| (2R/S,4R)-2-(...) | 15 | Competitive |
2. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Compound 1 has been evaluated for its antioxidant properties:
- The compound demonstrated significant free radical scavenging activity in DPPH assays, with an IC50 value comparable to established antioxidants .
- It enhances catalase activity, which is vital for cellular protection against oxidative damage .
Table 2: Antioxidant Activity Data
| Assay Type | IC50 (μM) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 18.17 | Ascorbic Acid |
| Catalase Activity | N/A | N/A |
The mechanisms through which compound 1 exerts its biological effects involve:
- Molecular Interactions : Binding studies indicate that hydrogen bonds and hydrophobic interactions are primarily responsible for the binding affinity between compound 1 and target enzymes like tyrosinase .
- Cellular Effects : In vitro studies on B16 melanoma cells showed that treatment with compound 1 resulted in reduced melanin production, supporting its potential use in skin depigmentation therapies .
Case Studies
Several case studies have illustrated the efficacy of thiazolidine derivatives, including compound 1:
- A study demonstrated that derivatives similar to compound 1 significantly reduced melanin levels in treated cell lines, highlighting their potential as therapeutic agents against hyperpigmentation .
- Another investigation focused on the antioxidant properties showed that thiazolidine derivatives could mitigate oxidative stress-induced cell death in A549 lung cancer cells, suggesting broader implications for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
